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Compound of Interest

Compound Name:
n-(2-Bromophenyl)pyridine-3-

carboxamide

CAS No.: 75075-29-5

Cat. No.: B14438903

Get Quote

Application Note & Protocol: Structural Validation
for Drug Discovery
Abstract
N-(2-Bromophenyl)pyridine-3-carboxamide (CAS: 103958-88-1) represents a critical

scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and

heterocyclic carboxamide derivatives. This application note provides a rigorous, multi-modal

spectroscopic protocol for the structural validation of this compound. By integrating High-

Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and

Nuclear Magnetic Resonance (NMR), researchers can definitively confirm structural integrity,

isotopic composition, and functional group connectivity.

Part 1: Sample Preparation & Handling
Objective: To prepare analyte solutions that maximize signal-to-noise ratios and minimize

solvent interference for spectral acquisition.
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Reagents & Materials
Compound: N-(2-Bromophenyl)pyridine-3-carboxamide (>98% purity).

Solvents:

NMR: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: CDCl₃ is less ideal

due to potential solubility issues with the amide moiety.

MS: LC-MS grade Acetonitrile (MeCN) and Formic Acid (0.1%).

IR: None (Solid state ATR) or KBr (Spectroscopic grade).

Protocol
Mass Spectrometry: Dissolve 1 mg of compound in 1 mL of MeCN. Dilute 10 µL of this stock

into 990 µL of 50:50 MeCN:H₂O (+0.1% Formic Acid) to achieve a final concentration of ~10

µg/mL.

NMR: Dissolve 5–10 mg of compound in 600 µL of DMSO-d₆. Vortex for 30 seconds to

ensure complete homogeneity. Transfer to a 5 mm NMR tube.

IR: Use the neat solid powder for Attenuated Total Reflectance (ATR) analysis. Ensure the

crystal and anvil are cleaned with isopropanol prior to use.

Part 2: High-Resolution Mass Spectrometry (HRMS)[1][2]
Expert Insight: The presence of a bromine atom provides a distinct isotopic signature that

serves as a primary diagnostic tool. The natural abundance of ⁷⁹Br and ⁸¹Br (approx. 1:1)

results in a characteristic "doublet" molecular ion peak separated by 2 mass units.

Experimental Parameters
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).

Capillary Voltage: 3.5 kV.

Fragmentor Voltage: 100–135 V (optimized for amide bond stability).

Mass Range:m/z 50–1000.
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Data Interpretation & Fragmentation Pathway[1][2][3][4]
Molecular Ion ([M+H]⁺): Expect two peaks of nearly equal intensity at m/z 277.0 and 279.0

(Calculated for C₁₂H₁₀BrN₂O⁺).

Fragmentation: Collision-Induced Dissociation (CID) typically cleaves the amide bond.

Fragment A: Loss of the 2-bromoaniline moiety yields the nicotinoyl cation (m/z 106).

Fragment B: Cleavage may also yield the 2-bromoaniline radical cation (m/z 171/173).

Molecular Ion
[M+H]+ m/z 277/279

Nicotinoyl Cation
(Pyridine-CO)+ m/z 106

Amide Cleavage
(- C6H6BrN)

2-Bromoaniline ion
m/z 171/173

Alternative
Path

Neutral Loss
(2-Bromoaniline)

Click to download full resolution via product page

Figure 1: Proposed ESI-MS fragmentation pathway for N-(2-Bromophenyl)pyridine-3-
carboxamide.

Part 3: Infrared Spectroscopy (FT-IR)
Expert Insight: IR is critical for verifying the amide functionality and the substitution pattern of

the aromatic rings. The key diagnostic is the Amide I/II band separation.

Protocol
Perform a background scan (air).

Place solid sample on the ATR diamond crystal.

Apply pressure to ensure good contact.

Acquire spectrum (16 scans, 4 cm⁻¹ resolution).
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Spectral Assignment Table
Functional Group Frequency (cm⁻¹) Vibrational Mode Diagnostic Note

Amide N-H 3250 – 3350 Stretching
Broad, medium

intensity.

Amide I (C=O) 1650 – 1680 Stretching

Strong, sharp.

Diagnostic for

secondary amides.

Amide II 1530 – 1550 N-H Bending

Medium intensity;

confirms amide

linkage.

Pyridine C=N 1580 – 1600 Ring Stretching
Characteristic of the

nicotinyl ring.

Ar-Br 1000 – 1070 In-plane deformation
Often overlaps, but

useful fingerprint.

Part 4: Nuclear Magnetic Resonance (NMR)
Expert Insight: 1H NMR provides the definitive structural proof. The chemical shift of the amide

proton is highly sensitive to solvent and hydrogen bonding. In DMSO-d₆, the amide proton is

deshielded (downfield) and often appears as a singlet around 10.0–10.5 ppm.

1H NMR Protocol (400 MHz, DMSO-d₆)
Pulse Sequence: zg30 (30° pulse)

Relaxation Delay (D1): 1.0 sec

Scans (NS): 16–64

Predicted Chemical Shifts & Assignments
Numbering: Pyridine ring (2, 4, 5, 6 relative to N); Aniline ring (3', 4', 5', 6' relative to N-link, with

Br at 2').
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Proton Shift (δ ppm) Multiplicity Integral
Assignment
Logic

NH 10.2 – 10.6 Singlet (br) 1H

Amide proton;

highly

deshielded.

Py-H2 9.0 – 9.2 Singlet (d) 1H

Most deshielded

aromatic; ortho

to N and C=O.

Py-H6 8.7 – 8.8 Doublet (dd) 1H

Ortho to N;

distinct coupling

to H5.

Py-H4 8.2 – 8.4 Doublet (dt) 1H
Para to N; ortho

to C=O.

Ar-H3' 7.6 – 7.8 Doublet 1H

Ortho to Br;

deshielded by

halogen.

Ar-H6' 7.5 – 7.7 Doublet 1H

Ortho to Amide

N; deshielded by

anisotropy.

Py-H5 7.5 – 7.6 DD/Multiplet 1H

Meta to N; most

shielded pyridine

proton.

Ar-H4'/H5' 7.1 – 7.4 Multiplet 2H
Remaining

phenyl protons.

13C NMR Highlights (100 MHz)
Carbonyl (C=O): ~164 ppm.[5]

Pyridine C2/C6: ~148–152 ppm (Alpha carbons).[5]

C-Br (C2'): ~119–123 ppm (Upfield shift due to heavy atom effect).
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Structural Connectivity Diagram
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Figure 2: Key NMR correlations and chemical shift assignments illustrating the connectivity

between the pyridine and bromophenyl moieties.

Part 5: Summary of Validation Criteria
To certify the identity of N-(2-Bromophenyl)pyridine-3-carboxamide, the sample must meet

all the following criteria:

Mass Spec: Presence of m/z 277/279 doublet (1:1 ratio).

IR: Distinct Amide I peak at ~1650–1680 cm⁻¹ and absence of broad OH stretch (unless

hydrated).

NMR:

Observation of 9 aromatic protons total (4 Pyridine + 4 Phenyl + 1 NH).

Diagnostic singlet at >9.0 ppm (Pyridine H2).

Diagnostic broad singlet >10.0 ppm (Amide NH).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b14438903/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-n-2-bromophenyl-pyridine-3-carboxamide
https://www.benchchem.com/product/b14438903/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-of-n-2-bromophenyl-pyridine-3-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14438903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Mass Spectrometry Fragmentation Patterns

LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns."[1][2][3][4] Accessed

March 8, 2026. [Link]

Nicotinamide Derivative Synthesis & Spectra

MDPI Molecules. "Synthesis and Antimicrobial Activity of Newly Synthesized

Nicotinamides."[6] Accessed March 8, 2026. [Link]

General Amide/Pyridine NMR Data

Structural Analogs (Bromophenyl-carboxamides)

NIH PubMed Central. "N-(4-Bromophenyl)pyrazine-2-carboxamide."[7] (Used for halogen

effect comparison). Accessed March 8, 2026. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14438903/docs#comprehensive-spectroscopic-
characterization-of-n-2-bromophenyl-pyridine-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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